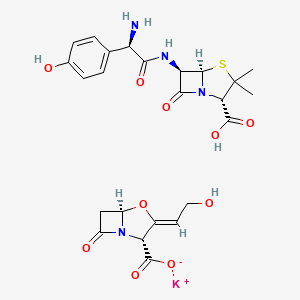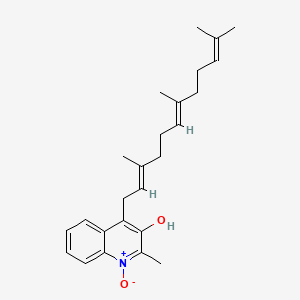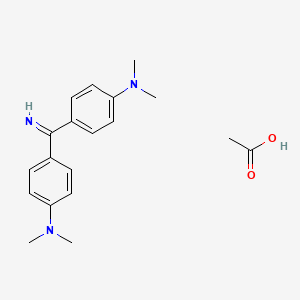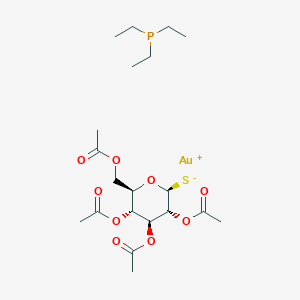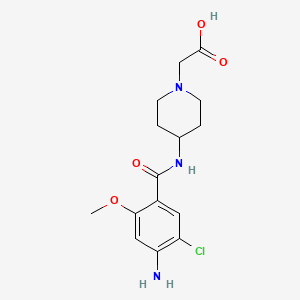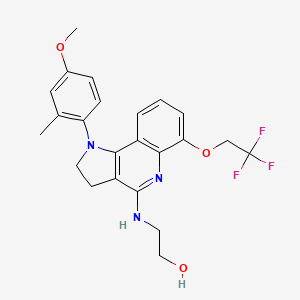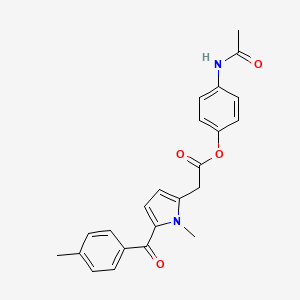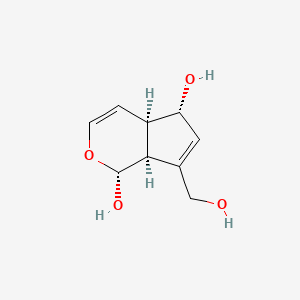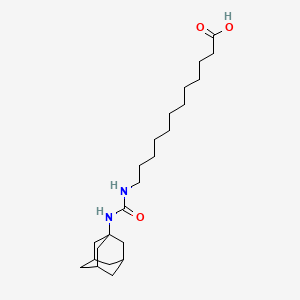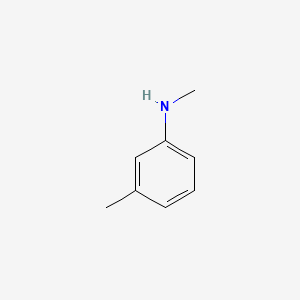
N,3-Dimetilanilina
Descripción general
Descripción
N-Methyl-m-toluidine, also known as N-Methyl-3-toluidine, is an organic compound with the molecular formula CH₃C₆H₄NHCH₃. It is a derivative of toluidine, where a methyl group is attached to the nitrogen atom of the amine group. This compound is a colorless to light yellow liquid with a characteristic amine odor. It is used in various industrial applications, including the production of dyes, pharmaceuticals, and agrochemicals .
Aplicaciones Científicas De Investigación
N-Methyl-m-toluidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: N-Methyl-m-toluidine is used in the synthesis of pharmaceutical compounds, including local anesthetics and anti-inflammatory drugs.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides
Mecanismo De Acción
Target of Action
N,3-Dimethylaniline, also known as N-Methyl-m-toluidine, is an organic chemical compound and a substituted derivative of aniline . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group It has been found to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .
Mode of Action
As a tertiary amine, it is weakly basic and reactive towards electrophiles . It undergoes many of the reactions expected for an aniline, such as nitration to produce tetryl, a derivative with four nitro groups . Methylating agents attack the amine to give the quaternary ammonium salt .
Biochemical Pathways
N,3-Dimethylaniline is involved in several biochemical pathways. It has been confirmed to undergo N-demethylation and N-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route
Pharmacokinetics
It is known that the compound is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . It is also prepared using dimethyl ether as the methylating agent
Result of Action
It is known that the compound is an important precursor to dyes such as crystal violet . It serves as a promoter in the curing of polyester and vinyl ester resins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,3-Dimethylaniline. For instance, occupational exposure to N,3-Dimethylaniline in the workplace can lead to health effects . Acute inhalation exposure has resulted in effects on the central nervous system and circulatory system, with symptoms such as headache, cyanosis, and dizziness in humans . Chronic inhalation exposure has resulted in effects on the central nervous system, blood, and liver .
Análisis Bioquímico
Biochemical Properties
N,3-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive . It is lithiated with butyllithium . Methylating agents attack the amine to give the quaternary ammonium salt .
Cellular Effects
With increasing concentrations of N,3-Dimethylaniline and its major metabolite 5-dimethylaminophenol, reactive oxygen species (ROS), cytotoxicity, and DNA damage increased significantly in the cells and dendritic arborization decreased . The addition of 5 mM N-acetylcysteine, an ROS scavenger, reduced ROS in the cells and alleviated the neuronal damage .
Molecular Mechanism
The principal mechanism of mutagenic action of N,3-Dimethylaniline is likely to be through redox cycling of intracellularly bound aminophenol/quinone imine structures to generate ROS rather than through formation of covalent DNA adducts .
Temporal Effects in Laboratory Settings
In vitro studies have shown that the effects of N,3-Dimethylaniline on cells, such as the generation of ROS, cytotoxicity, and DNA damage, are observed within a few hours of exposure . These effects diminish over time, suggesting that the compound may be metabolized or degraded in the cells .
Dosage Effects in Animal Models
In vivo studies in Sprague Dawley pregnant rats suggested that exposure to N,3-Dimethylaniline led to fetal cerebral cortex thinning . The study showed that as the treatment dosage of N,3-Dimethylaniline increased, erythrocytes in pregnant rats decreased drastically .
Metabolic Pathways
N,3-Dimethylaniline undergoes N-demethylation and N-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-m-toluidine can be synthesized through several methods. One common method involves the methylation of m-toluidine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods
In industrial settings, N-Methyl-m-toluidine is produced by the catalytic hydrogenation of N-methyl-3-nitrotoluene. This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-m-toluidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-m-toluidine N-oxide using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form N-methyl-m-toluidine using reducing agents like lithium aluminum hydride.
Substitution: N-Methyl-m-toluidine can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: N-Methyl-m-toluidine N-oxide.
Reduction: N-Methyl-m-toluidine.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Comparación Con Compuestos Similares
N-Methyl-m-toluidine is similar to other toluidine derivatives, such as:
o-Toluidine (2-methylaniline): An isomer where the methyl group is attached to the ortho position relative to the amine group.
p-Toluidine (4-methylaniline): An isomer where the methyl group is attached to the para position relative to the amine group.
N,N-Dimethyl-m-toluidine: A derivative where two methyl groups are attached to the nitrogen atom of the amine group.
Uniqueness
N-Methyl-m-toluidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
N,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGJJTQNZVNEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061014 | |
| Record name | Benzenamine, N,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-44-6 | |
| Record name | N,3-Dimethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,3-Dimethylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


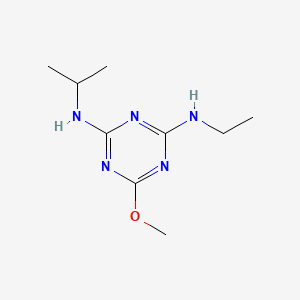
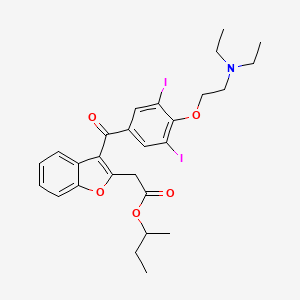
![N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B1666114.png)

